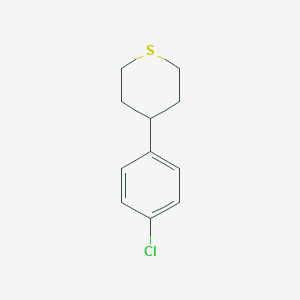

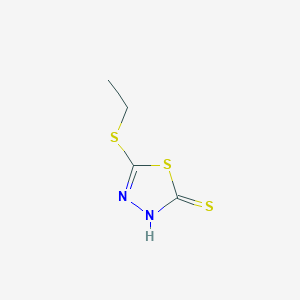

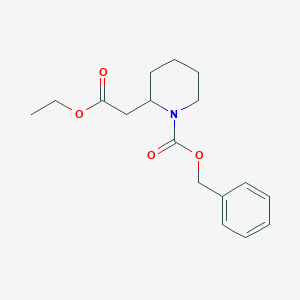

![molecular formula C14H18N2O4 B184706 4,5-Di-morpholin-4-yl-[1,2]benzoquinone CAS No. 4608-10-0](/img/structure/B184706.png)

4,5-Di-morpholin-4-yl-[1,2]benzoquinone

Descripción general

Descripción

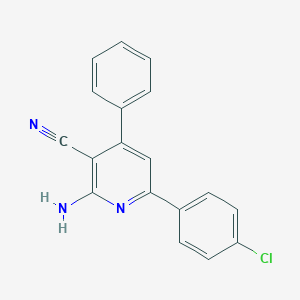

“4,5-Di-morpholin-4-yl-[1,2]benzoquinone” is a chemical compound with the molecular formula C14H18N2O4 . It is also known by its CAS number 4608-10-0.

Molecular Structure Analysis

The molecular structure of “4,5-Di-morpholin-4-yl-[1,2]benzoquinone” consists of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight of the compound is 278.3 g/mol.Aplicaciones Científicas De Investigación

Proteomics Research

4,5-Di-morpholin-4-yl-[1,2]benzoquinone is utilized in proteomics research due to its reactivity with protein side chains. This compound can be used to label or modify proteins, thus aiding in the identification and analysis of protein structures and functions .

Antibacterial and Antifungal Applications

Quinone derivatives, including 4,5-dimorpholin-4-ylbenzo-1,2-quinone, have shown effectiveness as antibacterial and antifungal agents. Their bioactive properties make them suitable for developing new antibiotics to combat microbial infections and biofilms .

Antitumoral Research

In the field of cancer research, quinones are known for their potential antitumoral properties. The redox properties of compounds like 4,5-dimorpholin-4-ylbenzo-1,2-quinone make them candidates for creating chemotherapeutic agents that target cancer cells .

Enzymatic and Physiological Systems

This compound plays a significant role in enzymatic and physiological systems due to its ability to act as a redox mediator. It is involved in electron-transfer processes, which are crucial for the proper functioning of living organisms .

Chemosensor Development

The unique structure of 4,5-dimorpholin-4-ylbenzo-1,2-quinone allows it to be used in the development of chemosensors. These sensors can detect specific chemical changes within a biological system or environment .

Catalyst in Chemical Reactions

Due to its reactive nature, this compound can serve as a catalyst in various chemical reactions. It can facilitate the transformation of certain reactants into products more efficiently, making it valuable in synthetic chemistry .

Dye and Pigment Industry

Quinones are integral in the dye and pigment industry. 4,5-Dimorpholin-4-ylbenzo-1,2-quinone can be used to synthesize dyes with specific properties for textiles, inks, and other materials .

Energy Storage Solutions

Research into energy storage has explored the use of quinone derivatives. Their ability to undergo redox reactions makes them suitable for use in batteries and other energy storage devices, where they can contribute to the development of more efficient and sustainable technologies .

Propiedades

IUPAC Name |

4,5-dimorpholin-4-ylcyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-13-9-11(15-1-5-19-6-2-15)12(10-14(13)18)16-3-7-20-8-4-16/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOGDPVZDITNCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C(=O)C=C2N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291645 | |

| Record name | 4,5-Di-morpholin-4-yl-[1,2]benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Di-morpholin-4-yl-[1,2]benzoquinone | |

CAS RN |

4608-10-0 | |

| Record name | NSC76964 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Di-morpholin-4-yl-[1,2]benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

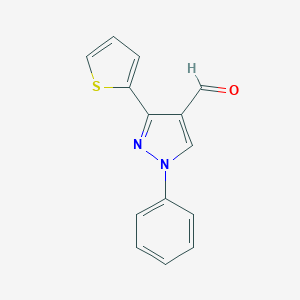

![2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide](/img/structure/B184645.png)